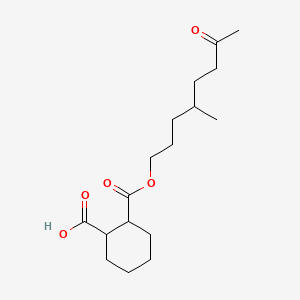
2-(((4-Methyl-7-oxyooctyl)oxy)carbonyl)cyclohexanecarboxylic Acid (Mixture of Diastereomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((4-Methyl-7-oxyooctyl)oxy)carbonyl)cyclohexanecarboxylic Acid (Mixture of Diastereomers): is a complex organic compound with the molecular formula C17H28O5 and a molecular weight of 312.40 g/mol . This compound is categorized under phthalates and bioactive small molecules . It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-Methyl-7-oxyooctyl)oxy)carbonyl)cyclohexanecarboxylic Acid involves multiple steps, including esterification and cyclization reactions. The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired yield and purity. Common reagents used in the synthesis include cyclohexanecarboxylic acid, 4-methyl-7-oxyooctanol, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and minimize impurities. These methods often involve large-scale esterification processes followed by purification steps such as distillation and crystallization. The exact industrial methods are usually kept confidential by manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-(((4-Methyl-7-oxyooctyl)oxy)carbonyl)cyclohexanecarboxylic Acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or alkanes .
Scientific Research Applications
2-(((4-Methyl-7-oxyooctyl)oxy)carbonyl)cyclohexanecarboxylic Acid is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(((4-Methyl-7-oxyooctyl)oxy)carbonyl)cyclohexanecarboxylic Acid involves its interaction with various molecular targets and pathways. The compound is believed to exert its effects by modulating specific enzymes and receptors involved in metabolic processes. Detailed studies are required to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Comparison
Compared to similar compounds, 2-(((4-Methyl-7-oxyooctyl)oxy)carbonyl)cyclohexanecarboxylic Acid is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H28O5 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-(4-methyl-7-oxooctoxy)carbonylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C17H28O5/c1-12(9-10-13(2)18)6-5-11-22-17(21)15-8-4-3-7-14(15)16(19)20/h12,14-15H,3-11H2,1-2H3,(H,19,20) |
InChI Key |
GDOQGHAKQNDFFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCOC(=O)C1CCCCC1C(=O)O)CCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


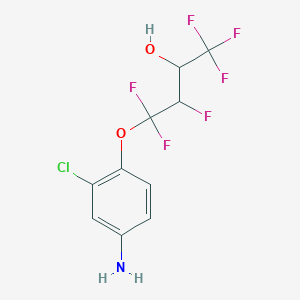

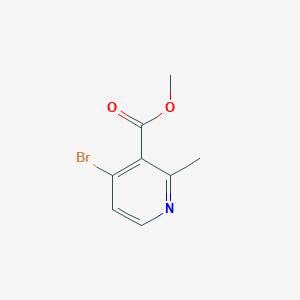
![N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B13438439.png)
![1-[2-[4-[1-(4-Methoxyphenyl)-2-phenylethenyl]phenoxy]ethyl]-pyrrolidine](/img/structure/B13438445.png)
![2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B13438446.png)
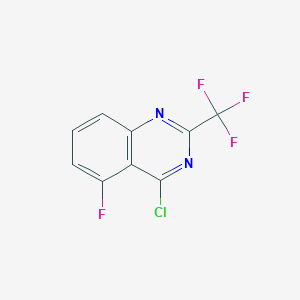
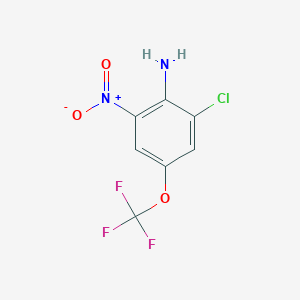

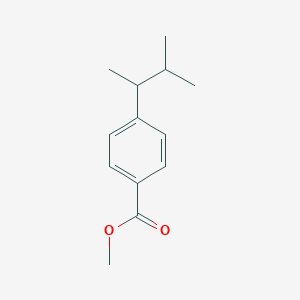
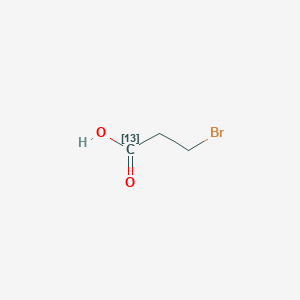
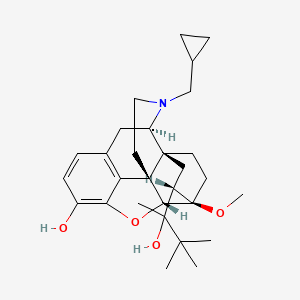
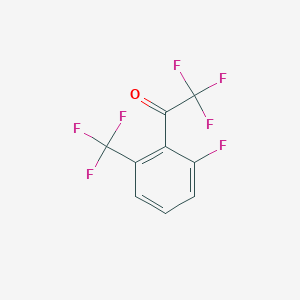
![[9-(10-aminodecyl)-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,5-dimethoxyphenyl)carbamate](/img/structure/B13438491.png)
